![molecular formula C13H11ClF3N5O2S B3007910 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 869067-78-7](/img/structure/B3007910.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Description
The compound "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide" is a derivative of sulfanylacetamide, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties due to the presence of a triazine ring, a sulfanyl group, and a chloro-trifluoromethylphenyl moiety.
Synthesis Analysis
The synthesis of related sulfanylacetamide derivatives has been reported, where the structures were confirmed using techniques such as 1H NMR, IR, and elemental analysis . These methods are crucial for ensuring the correct synthesis of the target compound, and similar approaches would likely be used to synthesize and confirm the structure of "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide".
Molecular Structure Analysis
The molecular structure of similar compounds has been studied, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at significant angles, and intramolecular hydrogen bonding stabilizes this conformation . These structural features are likely to be present in the compound of interest, influencing its chemical reactivity and biological activity.
Chemical Reactions Analysis
While specific reactions of "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide" are not detailed, the related sulfanylacetamide derivatives have shown potential antiviral activities . The presence of the amino group and the triazine ring could be key functional groups that participate in chemical reactions leading to these biological effects.
Physical and Chemical Properties Analysis
The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These studies provide insights into the electronic structure and intermolecular interactions of the molecules. The presence of strong hydrogen bonds and weak intramolecular interactions has been observed, which are important for the stability and pharmacokinetic properties of these compounds . The substitution of different groups, such as the electronegative chlorine atom, can significantly affect these properties.
Scientific Research Applications
Pharmacokinetics and Metabolism
Acetaminophen Metabolism in Humans
A study on acetaminophen, a commonly used analgesic, revealed insights into its metabolism, including the identification of various metabolites through high-resolution liquid chromatography. The research highlighted the complexity of drug metabolism in humans, including the formation of conjugated metabolites and their pharmacokinetic profiles (Mrochek, Katz, Christie, & Dinsmore, 1974).
Toxicology and Safety Studies
Ketamine-Associated Ulcerative Cystitis
Investigations into the adverse effects of ketamine, an N-methyl-D-aspartic acid receptor antagonist, on the urinary tract highlighted the importance of understanding the toxicological impacts of chemical compounds. The study identified severe ulcerative cystitis in users, emphasizing the need for safety assessments in drug development (Shahani, Streutker, Dickson, & Stewart, 2004).
Mechanisms of Action and Pharmacodynamics
Sulfasalazine's Therapeutic Moiety
Research into sulfasalazine, used for treating ulcerative colitis, aimed to determine the active component responsible for its therapeutic effects. This study demonstrated the role of 5-aminosalicylic acid as the active moiety, showcasing the approach to elucidating the mechanisms of action of complex molecules (Khan, Piris, & Truelove, 1977).
Novel Therapeutic Applications
Intravenous Paracetamol in Elderly Patients
A pharmacokinetic study of intravenous paracetamol in elderly patients illustrated the variations in drug metabolism with age, informing dosing and safety considerations for specific populations. Such studies are crucial for developing applications that are safe and effective across diverse patient groups (Liukas et al., 2011).
properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O2S/c1-6-11(24)22(18)12(21-20-6)25-5-10(23)19-9-4-7(13(15,16)17)2-3-8(9)14/h2-4H,5,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWARNXBUGUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
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